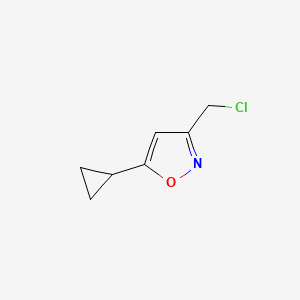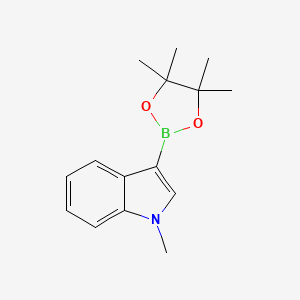
2-(Isopropilamino)-2',6'-acetoxiLidida
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, its stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index. It also includes chemical properties like acidity/basicity, reactivity, and stability .Aplicaciones Científicas De Investigación
Prevención de la Carcinogénesis
Estudios recientes han sintetizado nuevos derivados de 2-(Isopropilamino)-2',6'-acetoxiLidida con un enfoque en su actividad inhibitoria sobre las enzimas 11β-hidroxiesteroide deshidrogenasa (11β-HSD1 y 11β-HSD2) . Estas enzimas juegan un papel en la proliferación y diferenciación de las células tumorales, y su inhibición podría ser significativa en la prevención de la carcinogénesis. Los derivados muestran promesa como posibles productos farmacéuticos que respaldan la terapia contra el cáncer.
Patrones de Referencia Farmacéutica
La impureza G de Lidocaína [EP] se utiliza como patrón de referencia farmacéutico . Es esencial para el desarrollo de métodos analíticos, la validación de métodos y las aplicaciones de control de calidad. Este compuesto es particularmente importante en el proceso de Solicitud de Nuevo Fármaco Abreviado (ANDA) o durante la producción comercial de Lidocaína.
Pruebas de Liberación Farmacéutica
Como material de referencia certificado, la impureza G de Lidocaína [EP] es adecuada para las pruebas de liberación farmacéutica . Esto implica garantizar que los productos farmacéuticos cumplan con las especificaciones necesarias de identidad, potencia, calidad y pureza antes de que se lancen al mercado.
Investigación Farmacéutica
Este compuesto se utiliza en investigación farmacéutica para análisis cualitativos y cuantitativos . Ayuda en el desarrollo de nuevos métodos analíticos y la mejora de los existentes, lo cual es crucial para avanzar en las ciencias farmacéuticas.
Pruebas de Control de Calidad
En la industria de alimentos y bebidas, la impureza G de Lidocaína [EP] sirve como un estándar para las pruebas de control de calidad . Ayuda a garantizar que los productos cumplan con los estándares de seguridad y calidad requeridos.
Síntesis Orgánica
This compound es un posible bloque de construcción en la síntesis orgánica. Su estructura, que incluye un anillo de piridina aromático y un grupo nitrilo, la convierte en un precursor versátil para sintetizar moléculas más complejas con propiedades deseadas.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(propan-2-ylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)14-8-12(16)15-13-10(3)6-5-7-11(13)4/h5-7,9,14H,8H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFINNSXFADGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42459-30-3 | |
| Record name | 2-(Isopropylamino)-2',6'-acetoxylidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(ISOPROPYLAMINO)-2',6'-ACETOXYLIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265CH520S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)





![1-Oxa-9-azaspiro[5.5]undecane](/img/structure/B1593152.png)







